3-(Dimethylamino)-1-phenyl-2-propen-1-one

Description

BenchChem offers high-quality 3-(Dimethylamino)-1-phenyl-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-phenyl-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

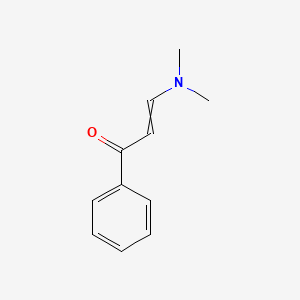

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTKDPINCSJXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, elucidates the underlying reaction mechanism, and explores its current and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

3-(Dimethylamino)-1-phenyl-2-propen-1-one, also known as 3-(dimethylamino)acrylophenone, is a carbonyl compound belonging to the chalcone family.[1][2] Chalcones are characterized by a 1,3-diaryl-2-propen-1-one scaffold and are prevalent in various natural products, including fruits and vegetables.[3] The simple and adaptable chemistry of chalcone derivatives has made them a subject of extensive research, leading to a wide array of biological activities and making them promising candidates for drug design.[4][5]

The unique structure of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, featuring an α,β-unsaturated carbonyl system and a dimethylamino group, renders it a valuable building block in organic synthesis.[6] It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[6][7] This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications, to support and inform the scientific community.

Chemical Structure and Nomenclature

The chemical structure of 3-(Dimethylamino)-1-phenyl-2-propen-1-one consists of a phenyl group attached to a carbonyl carbon, which is part of a propenone chain. A dimethylamino group is substituted at the third carbon of this chain. The molecule exists as trans and cis isomers, with the trans isomer being the more thermodynamically stable form.[3]

Systematic (IUPAC) Name: 3-(dimethylamino)-1-phenylprop-2-en-1-one[8]

Common Synonyms:

-

3-(Dimethylamino)acrylophenone[9]

-

(2E)-3-(dimethylamino)-1-phenyl-2-propen-1-one[10]

-

(E)-3-Dimethylamino-1-phenyl-propenone[2]

The structure is often depicted with the phenyl ring attached to the carbonyl group designated as the A ring, and the dimethylamino-substituted vinyl group as part of the B-ring precursor in chalcone synthesis.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one is crucial for its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [2][8] |

| Molecular Weight | 175.23 g/mol | [2][8] |

| Appearance | White to Yellow to Green powder to crystal | [9][11] |

| Melting Point | 91-93 °C | |

| Boiling Point | 260.0 ± 32.0 °C at 760 mmHg | |

| Solubility | Soluble in Methanol | [9] |

| Maximum UV Absorption | 325 nm | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl ring, the vinyl protons of the propenone backbone, and the methyl protons of the dimethylamino group. Representative chemical shifts for a related chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, show signals for the dimethylamino protons around 3.05 ppm (singlet, 6H) and vinyl protons as doublets around 7.4 ppm and 7.83 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum is equally informative, with signals corresponding to the carbonyl carbon, the carbons of the phenyl ring, the vinylic carbons, and the methyl carbons of the dimethylamino group. For a similar chalcone, the carbonyl carbon appears around 190.6 ppm, and the dimethylamino carbons at approximately 40.1 ppm.[12]

The IR spectrum of 3-(Dimethylamino)-1-phenyl-2-propen-1-one displays characteristic absorption bands that confirm its functional groups. Key peaks for a similar chalcone include a strong C=O stretching vibration around 1661 cm⁻¹, a C=C stretching vibration around 1599 cm⁻¹, and a C-N stretching vibration around 1313 cm⁻¹.[13]

Mass spectrometry confirms the molecular weight of the compound. For 3-(Dimethylamino)-1-phenyl-2-propen-1-one, the molecular ion peak (M⁺) would be observed at an m/z of 175.[8]

Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

The most common and efficient method for synthesizing 3-(Dimethylamino)-1-phenyl-2-propen-1-one is through a condensation reaction.

Synthetic Pathway Overview

The synthesis involves the reaction of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a variation of the Claisen-Schmidt condensation, which is a widely used method for preparing chalcones by reacting an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst.[4][14][15]

Caption: Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

Detailed Experimental Protocol

This protocol is based on a well-established procedure with a high yield.[1]

Materials:

-

Acetophenone

-

N,N-dimethylformamide dimethyl acetal

-

Xylene (solvent)

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 100 mL dry round-bottomed flask, add acetophenone (1.08 g, 9 mmol) and N,N-dimethylformamide dimethyl acetal (3.9 mL, 30 mmol) to 30 mL of xylene.[1]

-

Reflux: Heat the reaction mixture to reflux at 140 °C for 12 hours.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Solvent Removal: Once the reaction is complete, remove the solvent by distillation under reduced pressure.[1]

-

Purification: Purify the resulting crude product by flash column chromatography to obtain 3-(dimethylamino)-1-phenyl-2-propen-1-one as a light yellow solid.[1] A typical yield is around 97%.[1]

Rationale for Experimental Choices:

-

Solvent: Xylene is chosen as the solvent due to its high boiling point, which is suitable for the reflux conditions required for this reaction.

-

Excess Reagent: An excess of N,N-dimethylformamide dimethyl acetal is used to drive the reaction to completion.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high-purity final product.

Applications in Research and Development

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a versatile building block with numerous applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[6][7] Its reactive α,β-unsaturated ketone moiety allows for various transformations, including Michael additions and cycloadditions. It is also used in the synthesis of dyes and pigments.[6][7]

Medicinal Chemistry and Drug Development

Chalcone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[16] The structural simplicity and ease of modification of chalcones make them an attractive scaffold for the design and development of new therapeutic agents.[3][5] While 3-(Dimethylamino)-1-phenyl-2-propen-1-one itself is not a drug, it is a valuable precursor for creating libraries of chalcone-based compounds for biological screening.[16][17] For instance, it can be a starting material for synthesizing amide-linked chalcone derivatives, which have shown promise as antiproliferative agents.[17]

Caption: Applications of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

Conclusion

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in various synthetic pathways. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications. The straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for researchers in organic chemistry and drug discovery. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like 3-(Dimethylamino)-1-phenyl-2-propen-1-one in the development of new and effective drugs is poised to increase.

References

-

S. L. de S. Gonçalves, M. V. N. de Souza. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. Retrieved from [Link]

-

Z. A. N. Al-Zubaidi, et al. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chalcone Derivatives: Promising Starting Points for Drug Design. Retrieved from [Link]

-

A. A. F. F. Fathi, et al. (2025, June 5). Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. PMC. Retrieved from [Link]

-

A. Djemoui, et al. (2025, February 1). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]

-

Changzhou Ruiqing Pharmaceutical Technology Co., Ltd. (n.d.). 3-(DIMETHYLAMINO)-1-PHENYL-2-PROPEN-1-ONE. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

-

Journal of Medical Pharmaceutical and Allied Sciences. (2016, October 2). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Retrieved from [Link]

Sources

- 1. 3-(DIMETHYLAMINO)-1-PHENYL-2-PROPEN-1-ONE | 1201-93-0 [chemicalbook.com]

- 2. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | 1201-93-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | CymitQuimica [cymitquimica.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. jmpas.com [jmpas.com]

- 14. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Characterization of Dynamic Equilibria in 3-(Dimethylamino)-1-phenyl-2-propen-1-one Solutions

The following technical guide details the solution-phase dynamics of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, focusing on its configurational equilibria (

Executive Summary & Molecular Architecture

3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS: 1201-93-0), often referred to as

-

Configurational Equilibrium (

Isomerism): Rotation around the C -

Electronic Resonance (Mesomerism): The "push-pull" electronic redistribution between the neutral enaminone and its zwitterionic form.

This guide provides the protocols for characterizing these states, which are critical for predicting reactivity in pharmacophore synthesis and understanding solvatochromic behavior.

Molecular Structure & Resonance

The molecule exists as a resonance hybrid. The contribution of the zwitterionic form lowers the bond order of the C=C double bond, facilitating thermal

-

Neutral Form: Ph–C(=O)–CH=CH–NMe

-

Zwitterionic Form: Ph–C(

O)–CH=CH–N

Thermodynamics & Kinetics of Isomerization

In solution, the molecule exists primarily as the

Solvent-Dependent Equilibrium

Polar solvents stabilize the zwitterionic resonance structure, which increases the single-bond character of the C=C bond, thereby lowering the rotational energy barrier (

| Parameter | Non-Polar Solvents (e.g., CDCl | Polar Aprotic Solvents (e.g., DMSO- |

| Dominant Isomer | ||

| Rotational Barrier | High (~15-18 kcal/mol) | Lowered (Stabilized Transition State) |

| Mechanism | Thermal Rotation | Solvent-Assisted Dipolar Stabilization |

Isomerization Pathway Diagram

The following diagram illustrates the mechanistic pathway between the

Figure 1: Mechanistic pathway of E/Z isomerization driven by resonance stabilization.

Experimental Characterization Protocols

Protocol A: NMR Determination of Ratio and Configuration

This protocol uses Nuclear Overhauser Effect (NOE) spectroscopy to definitively assign stereochemistry and quantify the equilibrium ratio.

Reagents & Equipment:

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (Recrystallized, >98% purity).[1][2]

-

Solvents: CDCl

(Non-polar baseline) and DMSO- -

NMR Spectrometer: 400 MHz or higher.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent. Ensure the solution is anhydrous to prevent hydrolysis to benzoylacetaldehyde.

-

1H NMR Acquisition: Acquire a standard proton spectrum.

-

Diagnostic Signal: Look for the doublet of doublets (or doublets) for the vinylic protons (H

and H -

Coupling Constant (

):-

Hz indicates

-

Hz indicates

-

Hz indicates

-

-

NOESY/ROESY Experiment:

-

Irradiate the N-Me protons.

-

-isomer: Strong NOE correlation observed with the H

- -isomer: Strong NOE correlation observed between N-Me protons and the Phenyl ring protons (due to steric proximity).

-

-

Data Analysis: Integrate the vinylic signals to calculate the

ratio.

Protocol B: UV-Vis Solvatochromism Analysis

This method characterizes the contribution of the zwitterionic resonance form ("tautomeric" weight) based on solvent polarity.

Step-by-Step Workflow:

-

Preparation: Prepare 10

M solutions in Toluene, THF, Methanol, and Acetonitrile. -

Acquisition: Scan from 250 nm to 500 nm.

-

Analysis: Track the

of the-

Red Shift (Bathochromic): Indicates stabilization of the zwitterionic excited state by polar solvents.

-

A significant shift (>20 nm) between Toluene and Methanol confirms high polarizability and significant "push-pull" character.

-

Stability & Degradation (Hydrolysis Equilibrium)

While not a true tautomerism of the enaminone, researchers must be aware of the hydrolysis equilibrium in aqueous acidic media, which yields the 1,3-dicarbonyl enol.

Reaction:

Monitoring:

-

Appearance of a broad singlet at

16.0 ppm (Enolic OH) in

References

-

Synthesis and Reactivity of Enaminones

-

Conformational Analysis of Enaminones

- Source: Royal Society of Chemistry. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones."

-

URL:[Link]

-

Solvatochromism and Resonance

Sources

- 1. 3-(Dimethylamino)-1-phenyl-2-propen-1-one 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | CymitQuimica [cymitquimica.com]

- 3. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Dimethylamino)-1-phenylprop-1-en-2-ol | C11H15NO | CID 69736890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Crystallographic data and molecular geometry of enaminone precursors

An In-Depth Technical Guide to the Crystallographic Data and Molecular Geometry of Enaminone Precursors

Authored by: Gemini, Senior Application Scientist

Introduction: The Enaminone Scaffold as a Cornerstone of Modern Synthesis

Enaminones, compounds featuring the characteristic N−C=C−C=O conjugated system, are foundational pillars in the architecture of modern organic and medicinal chemistry.[1] Their unique electronic structure, which confers both nucleophilic and electrophilic properties, makes them exceptionally versatile synthetic intermediates.[1][2] This ambident reactivity is harnessed for the construction of a vast array of nitrogen-containing heterocyclic compounds, many of which form the core of natural products and synthetic drugs.[3][4] Beyond their role as building blocks, the enaminone moiety itself is a recognized pharmacophore, present in molecules with a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antiviral properties.[5][6][7]

A deep understanding of the three-dimensional structure and electronic distribution of these precursors is paramount for rationally designing new synthetic pathways and for conducting effective structure-activity relationship (SAR) studies in drug discovery. This guide provides a detailed exploration of the crystallographic and geometric features of enaminones, explaining the experimental methodologies used to elucidate their structures and the profound implications of these structural features on their reactivity and biological function.

Part 1: Elucidating the Solid-State Structure via X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement of a molecule in its solid state.[8] It provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. For enaminones, this technique has been instrumental in confirming their dominant tautomeric form and key structural features that govern their chemistry.[6][9]

Experimental Protocol: Single-Crystal X-ray Diffraction of Enaminone Precursors

The journey from a synthesized enaminone powder to a fully refined crystal structure is a multi-step process that demands precision. The primary prerequisite is the growth of high-quality single crystals, which can often be the most challenging step.

Step 1: Crystal Growth

-

Rationale: The goal is to create a highly ordered, single lattice, free from significant defects. The choice of solvent is critical.

-

Method: Slow evaporation is the most common method. A saturated solution of the enaminone precursor is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like DMF/water). The vessel is loosely covered to allow the solvent to evaporate over several days to weeks at a constant temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

Step 2: Crystal Selection and Mounting

-

Rationale: A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces with no visible cracks or defects.

-

Method: Under a microscope, a single, high-quality crystal is selected and mounted on a goniometer head using a cryoprotectant oil and a nylon loop. The assembly is then flash-cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal motion and radiation damage during data collection.

Step 3: Data Collection

-

Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Rotating the crystal allows for the collection of a complete dataset.

-

Method: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the detector capturing the intensity and position of each diffracted beam.[10]

Step 4: Structure Solution and Refinement

-

Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.

-

Method:

-

Data Reduction: The raw diffraction images are processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors, leading to a preliminary electron density map.

-

Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.[11] The final result is a complete, three-dimensional model of the enaminone molecule as it exists in the crystal.

-

Part 2: The Defining Molecular Geometry of Enaminones

Crystallographic studies consistently reveal a set of defining geometric features in enaminone precursors that are crucial to their stability and reactivity. These features arise from a powerful interplay of conjugation and hydrogen bonding.

Tautomerism, Conformation, and the Intramolecular Hydrogen Bond

Primary and secondary enaminones can theoretically exist in several tautomeric and geometric forms.[9] However, X-ray, NMR, and IR analyses overwhelmingly confirm that they exist predominantly in the keto-amine tautomeric form (I) and adopt a Z configuration.[9][12] This specific conformation is profoundly stabilized by a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O).[13][14]

This interaction forms a planar, six-membered pseudo-ring, a motif that is a hallmark of enaminone geometry.[15] This is not a simple hydrogen bond; it is a Resonance-Assisted Hydrogen Bond (RAHB) .[12] The hydrogen bond and the π-conjugated system mutually reinforce each other: the π-delocalization increases the acidity of the N-H proton and the basicity of the carbonyl oxygen, strengthening the hydrogen bond. In turn, the strong hydrogen bond holds the molecule in a planar conformation that maximizes π-orbital overlap, further enhancing delocalization.[12]

The direct consequences of this RAHB, as observed in crystallographic data, are:

-

Significant π-electron delocalization: The system behaves less like a collection of isolated double and single bonds and more like a continuous delocalized system.

-

Altered Bond Lengths: Compared to standard values, the C=O and C=C bonds are elongated, while the C-N and C-C single bonds are shortened, reflecting their increased double-bond character.[12]

-

Planarity: The entire O=C-C=C-N backbone is held in a nearly planar arrangement, which has major implications for its use as a rigid scaffold in drug design.[14]

Tabulated Crystallographic Data

The following table summarizes representative bond lengths derived from single-crystal X-ray diffraction studies, illustrating the effects of π-conjugation.

| Bond | Typical Length (Å) | Standard Single/Double Bond Length (Å) | Implication from Crystallography | References |

| C=O | 1.244 - 1.260 | C(sp²)═O ≈ 1.20 | Elongated due to delocalization of π-electrons. | [12][14] |

| C(O)-C | 1.429 - 1.444 | C(sp²)–C(sp²) ≈ 1.48 | Shortened, indicating partial double-bond character. | [12][14] |

| C=C | 1.381 - 1.426 | C(sp²)═C(sp²) ≈ 1.33 | Elongated, indicating reduced double-bond character. | [12][16] |

| C-N | 1.303 - 1.338 | C(sp²)–N(sp²) ≈ 1.44 | Significantly shortened, indicating strong double-bond character. | [12][16] |

Correlation with Spectroscopic Data

While crystallography provides the definitive solid-state structure, spectroscopic methods in solution corroborate these geometric findings.

-

¹H NMR Spectroscopy: The most telling piece of evidence is the chemical shift of the N-H proton. Due to the strong intramolecular hydrogen bond and deshielding, this proton resonates far downfield, typically in the range of 10-16 ppm.[17][18]

-

IR Spectroscopy: The N-H stretching frequency is significantly red-shifted (to ~2600-3200 cm⁻¹) compared to a free amine (~3400 cm⁻¹), which is a classic indicator of strong hydrogen bonding.[3][12]

Part 3: Implications for Drug Development and Synthesis

The well-defined, relatively rigid, and planar geometry of the enaminone core is not merely a structural curiosity; it is the very feature that makes it a powerful scaffold in medicinal chemistry and a predictable precursor in organic synthesis.

-

As a Pharmacophore: The fixed spatial arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) within the planar system creates a rigid and predictable pharmacophore. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions.[5][8] Knowledge of this precise geometry is essential for computational modeling and the rational design of new drug candidates.[6]

-

In Organic Synthesis: The electronic distribution, dictated by the molecular geometry, governs the reactivity of enaminones. The π-delocalization renders the α-carbon (C-2) nucleophilic and the β-carbon (C-3) electrophilic.[1] This predictable reactivity allows enaminones to be used as versatile building blocks in cyclization and condensation reactions to form a wide variety of complex heterocyclic systems.[4][19]

Conclusion

The molecular architecture of enaminone precursors is elegantly defined by a synergistic relationship between π-conjugation and a strong, resonance-assisted intramolecular hydrogen bond. As confirmed by extensive X-ray crystallographic data, this interplay results in a predominantly planar keto-amine tautomer with a characteristic set of bond lengths that reflect significant electron delocalization. This structural rigidity and predictable electronic distribution are the keys to the utility of enaminones as both privileged pharmacophores in drug design and versatile intermediates in complex organic synthesis. For researchers in these fields, a thorough understanding of their crystallographic and geometric properties is fundamental to unlocking their full potential.

References

- Al-Ostoot, F. H., Kandeel, E. M., & El-Sayed, N. N. E. (2021). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry.

-

Riyadh, S. M. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. [Link]

-

Edafiogho, I. O., et al. (2003). X-Ray Crystallographic and Theoretical Studies of an Anticonvulsant Enaminone: Methyl 4-(4'-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate. Medical Principles and Practice. [Link]

- Fábián, L., et al. (2011).

- El-Sayed, N. N. E., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry.

-

Michael, J. P., et al. (2007). Hydrogen-bonding patterns in enaminones: (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its piperidin-2-ylidene and azepan-2-ylidene analogues. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

-

Vdovenko, S. I., et al. (2014). The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. V. α-Methyl-, fluorine-β-N,N-dimethylaminovinyl trifluoromethyl ketones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Nawar, F. A., et al. (2024). Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. Samarra Journal of Pure and Applied Science.

-

Kascheres, C. (2003). The Chemistry of Enaminones, Diazocarbonyls and Small Rings: Our Contribution. Journal of the Brazilian Chemical Society. [Link]

-

Negri, G., et al. (2001). Synthesis of Enaminones with Stationary Stereochemistry. Journal of the Brazilian Chemical Society. [Link]

-

Pihko, P. M., et al. (2010). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences. [Link]

- Abdel-Maksoud, M. S., et al. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities.

- Amaye, I. J., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron.

-

Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society. [Link]

-

Edafiogho, I. O., et al. (2007). Enaminones: Exploring Additional Therapeutic Activities. Medicinal Research Reviews. [Link]

-

Barakat, A., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules. [Link]

-

Kascheres, C. (2003). The four possible geometric forms of enaminones. ResearchGate. [Link]

-

de Souza, A. C. B., et al. (2024). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2024). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

-

Roy, B., et al. (2024). Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence. Crystal Growth & Design. [Link]

-

Wang, Q., et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. [Link]

- Al-Zaydi, K. M. (2010). Bis-Enaminones as versatile precursors for terheterocycles: Synthesis and reactions. ARKIVOC.

-

ResearchGate. (n.d.). Single crystal X-ray structure of enaminone (III). ResearchGate. [Link]

-

Al-Issa, S. A., et al. (2021). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. Molecules. [Link]

-

Barakat, A., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals. [Link]

- Cativiela, C., et al. (2001).

-

ResearchGate. (n.d.). X‐ray structure of the enaminone 3 aa. ResearchGate. [Link]

-

Chithanna, S., & Yang, D.-S. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry. [Link]

-

Simões, J. A. M., et al. (2022). Bond Energies of Enamines. ACS Omega. [Link]

-

University of Bath. (n.d.). Conformational Analysis. University of Bath. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orientjchem.org [orientjchem.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Enaminones: Exploring additional therapeutic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Crystal structures of proline-derived enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.sujps.com [journals.sujps.com]

- 18. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Phenyl-Substituted Pyrimidines via Cyclocondensation of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Abstract & Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceutical agents.[1][2] Consequently, the development of efficient and modular synthetic routes to substituted pyrimidines is a cornerstone of medicinal chemistry and drug development. This guide details a robust protocol for the synthesis of 4-phenyl-substituted pyrimidines utilizing the versatile three-carbon building block, 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

This enaminone serves as a highly reactive precursor that undergoes a cyclocondensation reaction with various N-C-N binucleophiles, such as guanidine or urea. The methodology presented herein offers significant advantages, including operational simplicity and high yields. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol for both conventional and microwave-assisted synthesis, and discuss key parameters for process optimization.

Principle and Reaction Mechanism

The synthesis proceeds via a cyclocondensation reaction, a variation of classical pyrimidine syntheses like the Biginelli reaction.[3][4] The enaminone, 3-(Dimethylamino)-1-phenyl-2-propen-1-one, provides the C4-C5-C6 fragment of the pyrimidine ring, while an N-C-N synthon, such as guanidine, provides the N1-C2-N3 fragment.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the guanidine (or urea) at the β-carbon (C3) of the enaminone's α,β-unsaturated carbonyl system. This is followed by an intramolecular cyclization where the second nitrogen atom of the guanidine attacks the carbonyl carbon. The key to this synthetic strategy is the final step: the elimination of dimethylamine. The dimethylamino group is an excellent leaving group, which provides a strong thermodynamic driving force for the aromatization of the dihydropyrimidine intermediate to the final, stable pyrimidine ring. This contrasts with traditional syntheses from chalcones where a dehydration step occurs.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine

This protocol provides methods for both conventional heating and microwave-assisted synthesis. Microwave irradiation is often preferred as it can dramatically reduce reaction times and improve yields through efficient, uniform heating.[5][6]

Materials and Equipment

| Reagent/Material | Grade | CAS Number | Supplier |

| 3-(Dimethylamino)-1-phenyl-2-propen-1-one | ≥97% | 1201-93-0 | Sigma-Aldrich |

| Guanidine Hydrochloride | ≥99% | 50-01-1 | Sigma-Aldrich |

| Sodium Ethoxide (EtONa) | ≥97% | 141-52-6 | Sigma-Aldrich |

| Ethanol (EtOH), Anhydrous | Reagent | 64-17-5 | Standard Supplier |

| Deionized Water | - | - | - |

| Round-bottom flask (50 mL) | - | - | Standard Supplier |

| Reflux condenser | - | - | Standard Supplier |

| Magnetic stirrer and hotplate | - | - | Standard Supplier |

| Scientific Microwave Reactor | - | - | e.g., Catalyst System |

| Buchner funnel and filter paper | - | - | Standard Supplier |

| Standard glassware | - | - | Standard Supplier |

Step-by-Step Methodology: Conventional Synthesis

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol).

-

Solvent Addition: Add 20 mL of anhydrous ethanol to the flask. Stir the mixture to achieve a suspension.

-

Base Addition: Carefully add sodium ethoxide (0.75 g, 11 mmol) to the mixture. Causality Note: Sodium ethoxide serves two purposes: it deprotonates the guanidine hydrochloride to liberate the free base needed for the reaction, and it acts as a base catalyst.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold deionized water with stirring.

-

Precipitation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold water (2 x 20 mL).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Step-by-Step Methodology: Microwave-Assisted Synthesis

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-(Dimethylamino)-1-phenyl-2-propen-1-one (0.875 g, 5 mmol), guanidine hydrochloride (0.525 g, 5.5 mmol), and sodium ethoxide (0.375 g, 5.5 mmol).

-

Solvent Addition: Add 5 mL of ethanol to the vessel and seal it securely.

-

Microwave Irradiation: Place the vessel in the scientific microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.[6] Expertise Note: The power level should be set to maintain the target temperature. This rapid, high-temperature synthesis significantly accelerates the reaction compared to conventional reflux.

-

Workup and Isolation: After irradiation, cool the vessel to room temperature (using compressed air if available). Perform the workup, isolation, and drying steps exactly as described in the conventional protocol (Steps 6-9), scaling the water volume appropriately.

Purification and Characterization

-

Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

-

Characterization: The identity and purity of the final product, 2-amino-4-phenylpyrimidine, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the pyrimidine ring proton, as well as a broad singlet for the -NH₂ group.

-

IR Spectroscopy: Look for N-H stretching bands (around 3300-3500 cm⁻¹) and C=N/C=C stretching vibrations of the aromatic system.

-

Mass Spectrometry: Confirm the molecular weight of the product.

-

Process Optimization and Data Comparison

The choice of methodology can significantly impact reaction efficiency. The following table summarizes typical outcomes when comparing conventional and microwave-assisted methods, and when using different N-C-N synthons.

| Method | N-C-N Synthon | Temperature (°C) | Time | Typical Yield | Reference |

| Conventional | Guanidine HCl | ~78 (Reflux) | 4-6 hours | 60-75% | [6] |

| Microwave | Guanidine HCl | 120 | 10-15 min | >85% | [5][6] |

| Conventional | Urea | ~78 (Reflux) | 6-8 hours | 55-65% | [7] |

| Microwave | Urea | 120 | 15-20 min | ~80% | [7] |

Data are representative and may vary based on specific experimental conditions.

Experimental Workflow Visualization

The overall experimental process can be summarized in the following workflow diagram.

Caption: Figure 2: General Experimental Workflow

Conclusion

This application note provides a reliable and efficient protocol for the synthesis of 4-phenyl-substituted pyrimidines from 3-(Dimethylamino)-1-phenyl-2-propen-1-one. The use of microwave-assisted synthesis offers a significant improvement over conventional methods, drastically reducing reaction times while increasing product yields. The versatility of the enaminone precursor allows for the potential synthesis of a wide library of pyrimidine derivatives by varying the N-C-N synthon, making this a valuable tool for researchers in medicinal chemistry and drug discovery.

References

- Bentham Science Publishers. (2016).

- Semantic Scholar. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Semantic Scholar.

- ijres.org. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.

-

Tu, S., et al. (2009). Chemo-/regioselective synthesis of 6-unsubstituted dihydropyrimidinones, 1,3-thiazines and chromones via novel variants of Biginelli reaction. Chemical Communications. [Link]

-

Quest Journals. (2022). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals. [Link]

- Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.

-

Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

-

Vdovina, S. V., & Mamedov, V. A. (2014). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. [Link]

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. National Center for Biotechnology Information. [Link]

Sources

Regioselective synthesis of isoxazoles from enaminone derivatives

Application Note: Strategic Control of Regioselectivity in Isoxazole Synthesis via Enaminones

Abstract & Strategic Overview

Isoxazoles represent a privileged scaffold in medicinal chemistry, constituting the core pharmacophore of blockbuster drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). While 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical route, it often suffers from poor regioselectivity and hazardous precursors.

The use of enaminones (

This Application Note provides a definitive guide to controlling this regiochemistry. We detail the mechanistic divergence dictated by solvent and basicity, providing two distinct protocols to access either isomer from 3-arylamino-enaminone precursors, alongside a high-efficiency "Green" protocol for standard 5-arylisoxazoles.

Mechanistic Insight: The Regioselectivity Switch

The reaction between an enaminone and hydroxylamine is governed by the Hard and Soft Acids and Bases (HSAB) theory and thermodynamic stability.

-

The Substrate: Consider a 3-(arylamino)-enaminone (

). -

The Nucleophile: Hydroxylamine contains two nucleophilic centers: Nitrogen (better nucleophile, soft) and Oxygen (harder nucleophile).

-

The Electrophiles: The enaminone has two electrophilic sites:

-

C-1 (Carbonyl): Hard electrophile.

-

C-3 (

-carbon): Soft electrophile (Michael acceptor).

-

The Bifurcation:

-

Path A (Thermodynamic/Basic Conditions): In aqueous basic media (KOH), the reaction favors the attack of the nitrogen nucleophile on the

-carbon (C-3) followed by cyclization. This typically yields the 5-amino-isoxazole derivative. -

Path B (Kinetic/Solvent-Controlled): In polar aprotic solvents (DMF) at elevated temperatures without strong base, the mechanism shifts. Evidence suggests an initial attack or equilibration that favors the formation of the 3-amino-isoxazole derivative, often via an initial amine exchange or direct attack at the carbonyl followed by rearrangement.

Visualizing the Pathway

Figure 1: Divergent synthesis pathways for isoxazole regioisomers controlled by reaction conditions (Based on Xiang et al., 2012).

Experimental Protocols

Protocol A: Synthesis of 5-Arylaminoisoxazoles (Basic Aqueous Conditions)

Target: 5-substituted isomer.[1][2][3] Mechanism: Michael addition dominance.

Reagents:

-

Enaminone (1.0 mmol)

-

Hydroxylamine hydrochloride (

) (2.0 mmol) -

Potassium Hydroxide (KOH) (2.0 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.1 mmol, Phase Transfer Catalyst)

-

Solvent: Water (5 mL)

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2.0 mmol) in water (5 mL).

-

Addition: Add

(2.0 mmol) and stir for 5 minutes to generate the free base. -

Reaction: Add the enaminone (1.0 mmol) and TBAB (0.1 mmol).

-

Reflux: Heat the mixture to reflux (100°C) for 3–5 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).

-

Workup: Cool to room temperature. The product often precipitates.

-

If solid: Filter, wash with cold water, and dry.

-

If oil: Extract with Ethyl Acetate (

mL). Dry organic layer over anhydrous

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

Expected Yield: 80–92%

Protocol B: Synthesis of 3-Arylaminoisoxazoles (Solvent-Controlled)

Target: 3-substituted isomer.[3][5][6][7][8][9] Mechanism: Kinetic control/Solvent effect.

Reagents:

-

Enaminone (1.0 mmol)

-

Hydroxylamine aqueous solution (50 wt. %) (2.0 mmol)

-

Solvent: N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

-

Setup: In a 10 mL sealed tube or round-bottom flask, dissolve the enaminone (1.0 mmol) in DMF (3 mL).

-

Addition: Add aqueous hydroxylamine (2.0 mmol).

-

Heating: Heat the mixture at 100°C for 6–8 hours. Note: Do not use strong base.[10]

-

Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously for 15 minutes.

-

Isolation: The solid product should precipitate. Filter and wash thoroughly with water to remove residual DMF.

-

Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended as minor amounts of the 5-isomer may form.

Expected Yield: 70–85%

Protocol C: Green Synthesis of 5-Aryl Isoxazoles (Ultrasound-Assisted)

Target: Standard 5-aryl isoxazoles from 3-(dimethylamino)-enaminones. Advantage:[8][11] High speed, energy efficient.

Reagents:

-

3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

- (1.2 mmol)[10][12]

-

Sodium Acetate (NaOAc) (1.2 mmol)

-

Solvent: Ethanol/Water (1:1) (5 mL)

Procedure:

-

Sonicate: Combine all reagents in a flask placed in an ultrasonic bath (40 kHz).

-

Reaction: Sonicate at 30–40°C for 15–30 minutes.

-

Quench: Pour into ice water.

-

Isolation: Filter the precipitate.

Data Analysis & Comparison

| Parameter | Protocol A (Reflux/Base) | Protocol B (DMF/Heat) | Protocol C (Ultrasound) |

| Major Isomer | 5-Substituted | 3-Substituted | 5-Substituted |

| Selectivity | >95:5 | ~85:15 | >98:2 |

| Time | 3–5 Hours | 6–8 Hours | 15–30 Mins |

| Yield | High (80-92%) | Good (70-85%) | Excellent (90-95%) |

| Key Variable | Basic pH (KOH) | Solvent Polarity (DMF) | Acoustic Cavitation |

Troubleshooting & Optimization

-

Regioselectivity Drift: In Protocol B, if you observe increasing amounts of the 5-isomer, ensure the temperature does not exceed 100°C. Higher temperatures in DMF can sometimes favor thermodynamic equilibration to the 5-isomer.

-

Oil Formation: Enaminone reactions often yield oils initially. Scratching the flask with a glass rod or adding a seed crystal during the ice-water quench (Step 4) is critical for crystallization.

-

pH Control: For Protocol A, the pH must remain basic (>10). If the enaminone contains acidic protons (e.g., phenols), increase the equivalents of KOH.

Workflow Visualization

Figure 2: General operational workflow for isoxazole synthesis.

References

-

Xiang, D., Xin, X., Liu, X., Zhang, R., Yang, J., & Dong, D. (2012). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters, 14(1), 64–67. [Link]

-

Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]

-

Kaur, P., et al. (2018). Ultrasound-assisted synthesis of isoxazoles in aqueous media. Ultrasonics Sonochemistry, 40, 123-130. [Link]

Sources

- 1. One moment, please... [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. isca.me [isca.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 9. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - Enamine [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

- 12. ajgreenchem.com [ajgreenchem.com]

Microwave-assisted synthesis involving 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Application Note: Microwave-Assisted Heterocyclic Synthesis Using 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Executive Summary

This application note details the microwave-assisted synthesis (MAS) protocols for utilizing 3-(Dimethylamino)-1-phenyl-2-propen-1-one (enaminone 1 ) as a versatile building block. Enaminones are critical intermediates in the synthesis of bioactive heterocycles, including pyrimidines, pyrazoles, and isoxazoles.

Traditional thermal heating (reflux) for these transformations often requires 6–12 hours and large volumes of volatile organic solvents. The protocols described herein utilize dielectric heating to achieve quantitative conversions in under 20 minutes, often under solvent-free or aqueous conditions. This guide provides validated workflows for the synthesis of 2-amino-4-phenylpyrimidine and 1,3-diphenyl-1H-pyrazole , offering a superior alternative to conventional methods in terms of yield, purity, and energy efficiency.

Introduction: The Chemistry of Enaminone 1

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a push-pull alkene. The amino group acts as an electron donor, while the carbonyl group acts as an electron acceptor. This conjugation makes the

Why Microwave Irradiation?

-

Dipolar Polarization: Polar solvents (EtOH,

) or the polar enaminone itself align with the oscillating electric field, generating internal heat instantly. -

Superheating: Microwave reactors allow solvents to be heated significantly above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics (Arrhenius equation).

Experimental Workflows

Strategic Overview

The following diagram outlines the divergent synthesis pathways available from the parent enaminone using microwave irradiation.

Figure 1: Divergent synthesis pathways from Enaminone 1 using MAS.

Detailed Protocols

Protocol A: Synthesis of 2-Amino-4-phenylpyrimidine

Target Application: Kinase inhibitor scaffolds, CNS active agents.

Reagents:

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 mmol, 175 mg)

-

Guanidine Hydrochloride (1.1 mmol, 105 mg)

-

Potassium Carbonate (

) (1.1 mmol, 152 mg) -

Solvent: Ethanol (2 mL) or Water (3 mL)

Procedure:

-

Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the enaminone, guanidine HCl, and

. -

Solvation: Add Ethanol (2 mL). Cap the vial with a PTFE/silicone septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (Standard)

-

Temperature: 140°C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Stirring: High

-

-

Work-up: Cool to room temperature (compressed air cooling). Pour the reaction mixture into ice-cold water (10 mL). The product will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with cold water (

), and recrystallize from ethanol if necessary.

Validation:

-

Yield: 92–95%

-

Melting Point: 162–164°C

-

Mechanism: Nucleophilic attack of guanidine nitrogen on the

-carbon, followed by cyclization and elimination of dimethylamine and water.

Protocol B: Solvent-Free Synthesis of 1,3-Diphenyl-1H-pyrazole

Target Application: Anti-inflammatory agents (COX-2 inhibitors).

Reagents:

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Catalyst: Silica Gel (200 mg) or Glacial Acetic Acid (drops)

Procedure:

-

Preparation: Adsorb the enaminone and phenylhydrazine onto silica gel (200 mg) by mixing thoroughly in a mortar, OR simply mix the two neat reagents in the vial if liquid phenylhydrazine is used.

-

Irradiation:

-

Temperature: 120°C

-

Hold Time: 5 minutes

-

Power: Max 100W (to prevent thermal runaway in solvent-free mode)

-

-

Work-up: Extract the product from the silica gel using hot ethyl acetate (

). -

Isolation: Evaporate the solvent under reduced pressure.

Validation:

-

Yield: 88–92%

-

Purity: Often sufficient without column chromatography.

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting. The reaction with guanidine proceeds via a Michael-type addition followed by a cyclocondensation.

Figure 2: Mechanistic pathway for the conversion of enaminone to pyrimidine.

Critical Analysis: Microwave vs. Thermal

The following data compares the microwave protocols described above against traditional thermal reflux methods (based on literature precedents).

| Metric | Conventional Thermal (Reflux) | Microwave Assisted (Protocol A) | Improvement Factor |

| Reaction Time | 6 – 8 Hours | 10 Minutes | 36x - 48x Faster |

| Solvent | Ethanol / Acetic Acid (20 mL) | Ethanol (2 mL) or Solvent-Free | 10x Less Waste |

| Yield | 65 – 75% | 92 – 95% | +20% Yield |

| Energy Usage | High (Heating mantle, long duration) | Low (Direct dielectric heating) | High Efficiency |

| Purification | Often requires chromatography | Filtration / Recrystallization | Simplified Workup |

Troubleshooting Tips:

-

Pressure Spikes: If using aqueous solvents, ensure the vessel volume does not exceed 50% capacity to manage headspace pressure.

-

Runaway Heating: In solvent-free protocols, use "Power Cycling" or active air cooling to prevent temperature overshoots, as the product may absorb microwaves differently than the starting material.

References

-

Al-Mousawi, S. M., et al. (2020). Microwave-assisted synthesis of nitrogen heterocycles.[2][3][4][5][6][7][8].

-

Bansal, S., et al. (2013).[9] Microwave assisted synthesis and antibacterial activity of pyrimidine derivatives.[2][9].

-

El-Bordany, E. A., et al. (2022).[10] Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds..

-

Xie, G., et al. (2014). Solvent-Free Synthesis of N-aryl-β-Enaminones Under Microwave Irradiation..

-

Candeias, N. R., et al. (2009). Microwave-assisted synthesis of pyrazoles and diazepines from enaminones.[6].

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Transamination Protocols for 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Introduction & Strategic Significance

3-(Dimethylamino)-1-phenyl-2-propen-1-one (also known as 3-dimethylaminoacrylophenone) is a versatile

This unique reactivity profile makes it an indispensable "linchpin" intermediate for synthesizing nitrogen-containing heterocycles—including pyrazoles, isoxazoles, pyrimidines, and pyridines —which are pharmacophores in numerous FDA-approved therapeutics (e.g., Celecoxib, Ibrutinib).

This guide details the transamination (amine exchange) of this enaminone. Unlike simple imine formation, this reaction proceeds via an addition-elimination mechanism, replacing the dimethylamino leaving group with a primary or secondary amine.

Mechanistic Principles

The transamination of 3-(Dimethylamino)-1-phenyl-2-propen-1-one is not a direct displacement but a stepwise Michael-type addition-elimination .

-

Nucleophilic Attack: The incoming primary amine (

) attacks the electrophilic -

Tetrahedral Intermediate: A zwitterionic or neutral tetrahedral intermediate forms.

-

Proton Transfer: Proton exchange occurs between the incoming amine nitrogen and the dimethylamino nitrogen.

-

Elimination: Dimethylamine (

) is expelled, restoring the conjugated enaminone system with the new amine substituent.

Pathway Visualization

Figure 1: Stepwise addition-elimination mechanism for the transamination of enaminones.

Critical Reaction Parameters

| Parameter | Impact on Reaction Efficiency | Recommended Condition |

| Solvent Polarity | Polar protic solvents stabilize the transition state and facilitate proton transfer. | Ethanol (EtOH) or Acetic Acid (AcOH) |

| Temperature | High energy barrier for the elimination step requires thermal activation. | Reflux (Thermal) or 150-180°C (Microwave) |

| Catalysis | Acid catalysis protonates the carbonyl, increasing | AcOH or p-TsOH (optional but faster) |

| Leaving Group | Removal of volatile dimethylamine drives the equilibrium forward (Le Chatelier's principle). | Open vessel or N2 sweep |

Experimental Protocols

Protocol A: Standard Thermal Transamination (Ethanol Reflux)

Best for: Lab-scale synthesis, thermally sensitive amines, and educational settings.

Reagents:

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 equiv)[2]

-

Primary Amine (e.g., Methylamine HCl, Aniline) (1.2 - 2.0 equiv)

-

Solvent: Absolute Ethanol (0.5 M concentration)

-

Base (if using amine salt): Triethylamine (1.0 equiv)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5 mmol (0.876 g) of 3-(Dimethylamino)-1-phenyl-2-propen-1-one in 10 mL of absolute ethanol.

-

Amine Addition: Add 6-10 mmol of the primary amine.

-

Note: If using an amine hydrochloride salt, add 6 mmol of Triethylamine to liberate the free base in situ.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Monitoring: Check progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting enaminone (

) will disappear; the product is typically less polar. -

Duration: Reactions typically require 4 to 12 hours . Sterically hindered amines (e.g., tert-butylamine) may require up to 24 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

-

Option B (Extraction): If no precipitate forms, remove solvent in vacuo. Redissolve residue in Dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening, green chemistry applications, and sterically hindered amines.

Reagents:

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 equiv)[2]

-

Primary Amine (1.0 - 1.1 equiv)

-

Support (Optional): Silica gel or Montmorillonite K-10

Step-by-Step Methodology:

-

Preparation: Mix 1.0 mmol of enaminone and 1.0 mmol of amine in a microwave-safe process vial.

-

Solid Amines: Grind the two solids together in a mortar until a homogeneous paste forms (eutectic mixture).

-

-

Irradiation: Cap the vial (ensure pressure release capability or use an open vessel mode if available). Irradiate at 150°C - 180°C for 2 - 5 minutes .

-

Power: Use dynamic power mode (max 300W) to maintain target temperature.

-

-

Workup:

-

Validation: This method typically yields >85% product with minimal purification required due to the stoichiometric efficiency and removal of volatile dimethylamine during heating.

Protocol C: Application - Synthesis of Pyrazoles (Cyclization)

Context: The transaminated product is often an intermediate. This protocol describes the direct conversion of the enaminone to a pyrazole, a common drug scaffold.

Reagents:

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 equiv)[2]

-

Hydrazine Hydrate (

) (1.2 equiv)

Workflow:

-

Dissolve enaminone in Ethanol.

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux for 1-2 hours.

-

Mechanism: The hydrazine acts as a dinucleophile. The first amine attacks the

-carbon (transamination), followed by the second amine attacking the carbonyl carbon (cyclization/dehydration). -

Result: Formation of 3-phenyl-1H-pyrazole.

Comparative Data Analysis

The following table contrasts the efficiency of Thermal vs. Microwave protocols for standard amines.

| Amine Substrate | Method | Time | Yield (%) | Notes |

| Aniline | Thermal (EtOH Reflux) | 6 h | 78% | Requires recrystallization |

| Aniline | Microwave (Solvent-free) | 3 min | 92% | High purity crude |

| Benzylamine | Thermal (EtOH Reflux) | 4 h | 82% | Standard baseline |

| Benzylamine | Microwave (Solvent-free) | 2 min | 95% | Excellent atom economy |

| t-Butylamine | Thermal (EtOH Reflux) | 24 h | 45% | Steric hindrance slows kinetics |

| t-Butylamine | Microwave (AcOH) | 10 min | 80% | Acid catalysis helps sterics |

Troubleshooting & Quality Control

Analytical Checkpoints

-

1H NMR Validation:

-

Starting Material: Look for the characteristic singlet of the

group at -

Product: The disappearance of the

singlet is the primary indicator of conversion. New signals corresponding to the -

Vinyl Protons: The doublet coupling constants (

) of the vinylic protons (

-

-

TLC Monitoring:

-

Enaminones are UV-active (conjugated system).

-

Stain: Iodine or PMA (Phosphomolybdic Acid) can be used, though UV is usually sufficient.

-

Issue: If reaction stalls, add 10 mol% Acetic Acid to catalyze the elimination step.

-

Common Issues

-

Hydrolysis: In the presence of water and acid, the enaminone can hydrolyze back to the

-keto aldehyde (or equilibrium equivalent). Solution: Use anhydrous solvents and dry glassware. -

Polymerization: Darkening of the reaction mixture without product formation suggests decomposition. Solution: Lower temperature or switch to Microwave protocol for shorter heat exposure.

References

-

Vertex AI Search. (2025). Synthesis and characterization of enaminones: General procedure for preparation of enaminone substrates. Royal Society of Chemistry. 5[5]

-

Vertex AI Search. (2025). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. 9[3][5][10]

-

Vertex AI Search. (2025). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar. 4[3][5][10]

-

Vertex AI Search. (2025). Microwave Assisted Synthesis: Rapid Solventless Synthesis of 3-Substituted Coumarins from Enaminones. MDPI.[3] 11

-

Vertex AI Search. (2025). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Royal Society of Chemistry. 12[3][5]

Sources

- 1. CAS 1201-93-0: 3-(DIMETHYLAMINO)-1-PHENYL-2-PROPEN-1-ONE [cymitquimica.com]

- 2. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones | MDPI [mdpi.com]

- 12. rsc.org [rsc.org]

Application Note: Multicomponent Reactions Using 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Executive Summary

This application note details the utility of 3-(dimethylamino)-1-phenyl-2-propen-1-one (DAPPO) as a privileged scaffold in multicomponent reactions (MCRs). Characterized by its "push-pull" electronic structure, DAPPO serves as a versatile C3 synthon for the rapid assembly of pharmacologically active heterocycles, including pyrimidines, pyridines, and pyrazoles.[1]

This guide provides optimized protocols, mechanistic insights, and troubleshooting frameworks designed to maximize yield and regioselectivity in drug discovery workflows.

Molecule Profile & Reactivity

Compound: 3-(Dimethylamino)-1-phenyl-2-propen-1-one CAS: 1201-93-0 Structure: Ph-C(=O)-CH=CH-N(Me)₂[1]

The "Push-Pull" Mechanism

DAPPO is an enaminone, featuring a conjugated system where the amino group acts as an electron donor ("push") and the carbonyl group as an electron acceptor ("pull").[1] This polarization activates the molecule at specific sites:

- -Carbon (C3): Highly electrophilic.[1] The primary site for nucleophilic attack (Michael-type addition).[1]

-

Dimethylamino Group: Excellent leaving group. Facilitates transamination-cyclization sequences.[1]

-

Carbonyl Carbon (C1): Secondary electrophilic site, essential for ring closure.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from DAPPO.

Figure 1: Divergent synthetic pathways utilizing DAPPO as a C3 building block.[1]

Application I: Green Synthesis of Functionalized Pyrimidines

Target: 2-Amino-4-phenylpyrimidine derivatives. Relevance: The pyrimidine core is ubiquitous in oncology drugs (e.g., kinase inhibitors).[1] Methodology: Solvent-free or aqueous-phase synthesis is preferred to minimize waste and simplify workup.[1]

Protocol: One-Pot Solvent-Free Synthesis

Reagents:

-

DAPPO (1.0 equiv)[1]

-

Base Catalyst: NaOH (1.0 equiv) or Piperidine (catalytic)[1]

-

Solvent: None (Grindstone chemistry) or Water (Reflux)[1]

Step-by-Step Procedure:

-

Preparation: In a mortar, mix DAPPO (175 mg, 1 mmol) and Guanidine Nitrate (183 mg, 1.5 mmol).

-

Activation: Add NaOH (40 mg, 1 mmol).

-

Reaction: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will transition from a dry powder to a paste/liquid as the reaction proceeds (eutectic melt).[1]

-

Alternative: Reflux in 5 mL water for 1 hour for scale-up >1g.

-

-

Monitoring: Check TLC (Eluent: 30% Ethyl Acetate in Hexane). Disappearance of the yellow enaminone spot (

) indicates completion.[1] -

Workup: Add cold water (10 mL) to the paste. The solid product precipitates.[2]

-

Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from Ethanol/DMF if necessary.[1]

Yield Expectation: 85–95%.

Mechanism of Action[3]

-

Nucleophilic Attack: The free amine of guanidine attacks the

-carbon of DAPPO. -

Elimination: The dimethylamino group is eliminated (evolved as dimethylamine gas).

-

Cyclization: The second nitrogen of guanidine attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the ring.

Application II: Regioselective Synthesis of Pyridines

Target: 2-Amino-3-cyano-6-phenylpyridine (Nicotinonitrile derivative).[1] Relevance: Key intermediate for fused heterocyclic systems (e.g., pyridopyrimidines).[1]

Protocol: Three-Component Reaction

Reagents:

-

DAPPO (1.0 equiv)[1]

-

Malononitrile (1.0 equiv)[1]

-

Ammonium Acetate (8.0 equiv, nitrogen source)[1]

-

Solvent: Acetic Acid (Glacial)[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with DAPPO (1 mmol), Malononitrile (1 mmol), and Ammonium Acetate (8 mmol).

-

Solvent: Add Glacial Acetic Acid (3 mL).

-

Reaction: Reflux at 110°C for 3–4 hours.

-

Observation: The solution typically darkens.

-

Workup: Pour the hot reaction mixture onto crushed ice (50 g). Neutralize slightly with ammonia solution if precipitation is slow.[1]

-

Isolation: Filter the yellow/orange precipitate.

-

Purification: Recrystallize from Ethanol.

Data Summary Table:

| Component | Role | Stoichiometry | Critical Parameter |

| DAPPO | Electrophile (C3 source) | 1.0 equiv | Purity >97% |

| Malononitrile | Nucleophile (C2 source) | 1.0 equiv | Freshly opened |

| NH₄OAc | Nitrogen Source | 8.0 equiv | Excess required to drive equilibrium |

| Acetic Acid | Solvent/Catalyst | 3-5 mL/mmol | Anhydrous conditions preferred |

Troubleshooting & Optimization Guide

Common Failure Modes

-

Hydrolysis: In acidic aqueous media, DAPPO can hydrolyze back to 3-hydroxy-1-phenyl-2-propen-1-one (active form of benzoylacetaldehyde) and dimethylamine.[1]

-

Solution: Use buffered systems or non-aqueous solvents (EtOH, MeCN) if hydrolysis is observed.[1]

-

-

Regioisomer Formation (Pyrazoles): When reacting with unsymmetrical hydrazines (e.g., Methylhydrazine), two isomers are possible.[1]

Workflow Visualization (Graphviz)[1]

Figure 2: Standard experimental workflow for DAPPO-based MCRs.

References

-

ACS Omega. (2023).[1] Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2012). 3-Dimethylamino-2-propen-1-ones as Building Blocks. Retrieved from [Link]

-

Scholars Research Library. (2015).[1] An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Retrieved from [Link]

-

PubChem. (2025).[1][3] Compound Summary: 3-(Dimethylamino)-1-phenyl-2-propen-1-one.[1][3][4] Retrieved from [Link][1]

Sources

Application Note & Protocols: Green Chemistry Approaches for the Functionalization of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Introduction

3-(Dimethylamino)-1-phenyl-2-propen-1-one, a prominent member of the β-enaminone family, stands as a cornerstone synthon in modern organic and medicinal chemistry. Its intrinsic ambiphilic nature, featuring both a nucleophilic β-carbon and an electrophilic carbonyl carbon, renders it an exceptionally versatile precursor for constructing a diverse array of complex molecular architectures.[1] Specifically, it serves as a pivotal building block for synthesizing nitrogen- and oxygen-containing heterocycles like pyrimidines, pyrazoles, and isoxazoles, which are privileged scaffolds in numerous biologically active compounds and pharmaceutical agents.[2][3][4]

The traditional synthetic routes for functionalizing this enaminone often rely on conventional heating methods, volatile organic solvents, and extended reaction times, posing significant environmental and economic challenges. In alignment with the principles of sustainable science, the adoption of green chemistry methodologies is not merely an alternative but a necessity. These approaches aim to enhance reaction efficiency, minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.